2-Hydroxy-2,2-diphenylacetohydrazide 2-Hydroxy-2,2-diphenylacetohydrazide
Brand Name: Vulcanchem
CAS No.: 13050-38-9
VCID: VC20961455
InChI: InChI=1S/C14H14N2O2/c15-16-13(17)14(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H,15H2,(H,16,17)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

2-Hydroxy-2,2-diphenylacetohydrazide

CAS No.: 13050-38-9

Cat. No.: VC20961455

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-2,2-diphenylacetohydrazide - 13050-38-9

Specification

CAS No. 13050-38-9
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 2-hydroxy-2,2-diphenylacetohydrazide
Standard InChI InChI=1S/C14H14N2O2/c15-16-13(17)14(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H,15H2,(H,16,17)
Standard InChI Key CAHGPINWWFMBKO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O

Introduction

Chemical Identity and Structural Properties

2-Hydroxy-2,2-diphenylacetohydrazide is characterized by its distinctive molecular structure featuring two phenyl rings attached to a quaternary carbon bearing both a hydroxyl group and a hydrazide moiety. This structural configuration provides multiple reactive sites that can be utilized for further chemical transformations and derivatization .

Basic Physicochemical Properties

The compound exhibits several key physicochemical characteristics that define its behavior in chemical and biological systems:

PropertyValue
Chemical Name2-Hydroxy-2,2-diphenylacetohydrazide
SynonymsBenzilic hydrazide, Benzilic acid hydrazide
CAS Registry Number13050-38-9
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
Physical StateCrystalline solid
StructureTwo phenyl rings attached to a quaternary carbon with hydroxyl and hydrazide groups
This compound possesses a central α-hydroxy-diphenylacetic acid backbone conjugated to a hydrazide group, enabling diverse reactivity patterns . The presence of the hydrazide functionality (-CONHNH₂) makes it particularly useful for further derivatization through condensation reactions with various carbonyl compounds.

Synthetic Methodologies

Several synthetic routes have been established for the preparation of 2-hydroxy-2,2-diphenylacetohydrazide, with the most common approaches utilizing benzilic acid or its derivatives as starting materials.

Synthesis from Methyl 2-Hydroxy-2,2-diphenylacetate

The predominant synthetic pathway involves the reaction of methyl 2-hydroxy-2,2-diphenylacetate with hydrazine hydrate in ethanol . This reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine attacks the ester carbonyl group to form the corresponding hydrazide:

  • Methyl 2-hydroxy-2,2-diphenylacetate is dissolved in ethanol

  • Hydrazine hydrate is added to the solution

  • The mixture is refluxed for 6-12 hours

  • Upon cooling, the product precipitates and is collected by filtration

  • The crude product is recrystallized from ethanol to obtain pure 2-hydroxy-2,2-diphenylacetohydrazide
    The reaction typically yields the desired product in good to excellent yields (70-90%), depending on the reaction conditions and purification techniques employed.

Alternative Synthesis Methods

Alternative synthetic approaches include:

  • Reaction of 2-hydroxy-2,2-diphenylacetic acid with hydrazine hydrate under coupling conditions

  • Treatment of benzil with strong base followed by reaction with hydrazine

  • Conversion of benzilic acid to an activated ester intermediate, followed by reaction with hydrazine
    In a reported procedure, alkali treatment of benzil yields 2-hydroxy-2,2-diphenylacetic acid, which is then esterified and reacted with hydrazine hydrate in ethanol to give 2-hydroxy-2,2-diphenylacetohydrazide . This multi-step approach allows for the synthesis of the target compound from readily available starting materials.

Reactivity and Derivative Formation

The reactivity of 2-hydroxy-2,2-diphenylacetohydrazide is primarily centered around the hydrazide functionality, which readily undergoes condensation reactions with carbonyl compounds to form a variety of derivatives.

Schiff Base Formation

One of the most significant reactions of 2-hydroxy-2,2-diphenylacetohydrazide is its condensation with aldehydes to form Schiff bases (hydrazones) . These reactions typically involve:

  • Mixing 2-hydroxy-2,2-diphenylacetohydrazide with an aromatic aldehyde in ethanol

  • Addition of a catalytic amount of glacial acetic acid

  • Refluxing the mixture for 3-6 hours

  • Isolation of the resulting hydrazone through filtration and recrystallization
    The general reaction can be represented as:
    2-Hydroxy-2,2-diphenylacetohydrazide + Ar-CHO → 2-Hydroxy-2,2-diphenyl-N'-[(1E)-(aryl)methylene]acetohydrazide + H₂O
    The resulting hydrazones typically adopt an E-configuration, as confirmed by NOESY spectroscopy . These compounds serve as versatile intermediates for further transformations and exhibit enhanced biological activities compared to the parent hydrazide.

Heterocyclic Compound Formation

2-Hydroxy-2,2-diphenylacetohydrazide can be transformed into various heterocyclic compounds, including:

  • 1,3,4-Oxadiazoles: Through reaction with carbon disulfide under basic conditions

  • Thiazolidinones: By reaction of the hydrazone derivatives with mercapto acids

  • Spirocyclic derivatives: Through reactions with cyclic ketones
    These heterocyclic derivatives often display improved pharmacological profiles and are valuable targets in medicinal chemistry research.

Biological Activities and Pharmacological Applications

2-Hydroxy-2,2-diphenylacetohydrazide and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery efforts.

Anticancer Activities

Numerous studies have demonstrated the anticancer potential of 2-hydroxy-2,2-diphenylacetohydrazide derivatives against various cancer cell lines:

CompoundCancer Cell LineIC₅₀ Value (µM)Reference
2-Hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)methylene]acetohydrazideMCF-7 (Breast)18.24 ± 7.62
2-Hydroxy-2,2-bis(4-methylphenyl)-N'-[(1E)-(3-methylphenyl)methylene]acetohydrazideMCF-7 (Breast)7.62 ± 1.85
2-Hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)methylene]acetohydrazidePC-3 (Prostate)45.81 ± 1.10
The compounds demonstrate cytotoxic activity through various mechanisms, including apoptosis induction and cell cycle disruption . Structure-activity relationship studies indicate that the nature and position of substituents on the aromatic rings significantly influence the anticancer potency of these derivatives.

Antimicrobial Activities

Several 2-hydroxy-2,2-diphenylacetohydrazide derivatives have shown promising antimicrobial properties:

  • Antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying activity comparable to standard antibiotics

  • Antifungal properties against various pathogenic fungal strains
    The antimicrobial activity appears to be modulated by the nature of substituents on the hydrazone moiety, with electron-withdrawing groups generally enhancing the antibacterial efficacy.

Other Biological Activities

Additional reported biological activities of 2-hydroxy-2,2-diphenylacetohydrazide derivatives include:

  • Anti-inflammatory properties

  • Anticonvulsant activities

  • Potential antimycobacterial effects against tuberculosis-causing bacteria
    These diverse pharmacological profiles highlight the potential of these compounds as lead structures for the development of novel therapeutic agents.

Metal Complex Formation and Applications

The presence of multiple coordination sites (carbonyl oxygen, hydrazide nitrogen, and hydroxyl oxygen) in 2-hydroxy-2,2-diphenylacetohydrazide facilitates the formation of stable complexes with various metal ions.

Metal Complexation Properties

2-Hydroxy-2,2-diphenylacetohydrazide and its derivatives can form complexes with transition metals such as:

  • Copper(II): Forms complexes with enhanced DNA-binding and nuclease activities

  • Cobalt(II): Exhibits improved antioxidant properties

  • Nickel(II) and Zinc(II): Display enhanced antimicrobial activities
    These metal complexes often exhibit synergistic effects, with biological activities superior to those of the free ligands.

Applications of Metal Complexes

The metal complexes of 2-hydroxy-2,2-diphenylacetohydrazide derivatives have found applications in:

  • Anticancer research: Copper complexes targeting redox homeostasis in cancer cells

  • Antimicrobial agents: Metal complexes with enhanced spectrum and potency

  • Catalysis: Application in various organic transformations
    For instance, copper(II) complexes of salicylaldehyde isonicotinoyl hydrazone derivatives have shown preferential cytotoxicity against cancer cells compared to normal cells, highlighting their potential in selective anticancer therapy .

Spectroscopic Characterization

The structural elucidation of 2-hydroxy-2,2-diphenylacetohydrazide and its derivatives is primarily accomplished through various spectroscopic techniques.

Infrared Spectroscopy

Characteristic IR absorption bands include:

Functional GroupWavenumber Range (cm⁻¹)
N-H stretching3300-3400
O-H stretching3200-3500
C=O stretching1650-1700
C-N stretching1300-1400
C-O stretching1050-1150
The IR spectrum provides valuable information about the hydrogen bonding interactions and the state of the hydrazide functional group .

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers detailed structural insights:

¹H NMR Signals

Proton TypeChemical Shift (ppm)
NH₂4.0-4.5
NH8.0-9.0
Aromatic H7.0-8.0
OH5.5-6.5

¹³C NMR Signals

Carbon TypeChemical Shift (ppm)
Carbonyl C165-175
Quaternary C (C-OH)80-90
Aromatic C125-140
For hydrazone derivatives, the azomethine (N=CH) proton signals appear at 8.48-8.51 ppm, while the corresponding carbon resonates at 148.30-149.66 ppm . The E/Z configuration of these derivatives can be determined through 2D NOESY experiments, which show correlations between the amide NH and azomethine protons in the E isomer .

Recent Advances and Future Perspectives

Recent research on 2-hydroxy-2,2-diphenylacetohydrazide has focused on expanding its applications in drug discovery and exploring novel derivatization strategies.

Innovative Synthetic Approaches

Recent developments include:

  • Green synthesis methodologies using environmentally friendly solvents and catalysts

  • Microwave-assisted synthesis for reduced reaction times and improved yields

  • One-pot multi-component reactions for the direct synthesis of complex derivatives
    These approaches contribute to more efficient and sustainable synthetic protocols for accessing 2-hydroxy-2,2-diphenylacetohydrazide and its derivatives.

Emerging Applications

Emerging applications for 2-hydroxy-2,2-diphenylacetohydrazide derivatives include:

  • Development of targeted anticancer agents with improved selectivity profiles

  • Design of multi-target-directed ligands for complex diseases

  • Application in combination therapies to overcome drug resistance

  • Exploration as imaging agents and diagnostic tools The continued investigation of structure-activity relationships and mechanism of action studies will further enhance the utility of these compounds in medicinal chemistry.

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